![molecular formula C9H10Cl3N B2590805 7,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride CAS No. 2173999-20-5](/img/structure/B2590805.png)
7,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride
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Overview
Description
7,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound . It is a potent reversible inhibitor of phenylethanolamine N-methyltransferase .
Molecular Structure Analysis
The molecular structure of 7,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride is characterized by a chemical formula of C9H9Cl2N . The average molecular weight is 202.08 .Chemical Reactions Analysis
The specific chemical reactions involving 7,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride are not detailed in the search results .Physical And Chemical Properties Analysis
7,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride is a powder at room temperature .Scientific Research Applications
Synthesis of Heterocyclic Compounds
7,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride: is a valuable intermediate in the synthesis of various heterocyclic compounds. These structures serve as key frameworks in many pharmaceuticals due to their biological and chemical properties .
Antimicrobial Agents
Compounds derived from tetrahydroquinoline have shown potential as antimicrobial agents. The dichloro groups in 7,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride can be modified to enhance their interaction with bacterial cell walls, leading to the development of new antibiotics .
Anticancer Research
The core structure of tetrahydroquinoline is present in many molecules with anticancer activity. Researchers are exploring derivatives of 7,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride for their potential to inhibit cancer cell growth and proliferation .
Alzheimer’s Disease Therapy
The chelating properties of tetrahydroquinoline derivatives make them suitable for research into Alzheimer’s disease therapies. They can bind to metal ions that are implicated in the disease’s pathology, potentially leading to new treatment options .
Enzyme Inhibition
This compound has been identified as a potent reversible inhibitor of phenylethanolamine N-methyltransferase, an enzyme involved in the synthesis of neurotransmitters. Inhibiting this enzyme can have therapeutic applications in various neurological disorders .
Material Science
In material science, 7,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride can be used to synthesize organic compounds that have applications in electronic devices, such as organic light-emitting diodes (OLEDs) and other semiconductor materials .
Mechanism of Action
Target of Action
The primary target of 7,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride is phenylethanolamine N-methyltransferase . This enzyme plays a crucial role in the biosynthesis of the neurotransmitters norepinephrine and epinephrine .
Mode of Action
7,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride acts as a potent reversible inhibitor of phenylethanolamine N-methyltransferase . By inhibiting this enzyme, it can modulate the levels of norepinephrine and epinephrine in the body .
Biochemical Pathways
Given its target, it is likely to impact thecatecholamine biosynthesis pathway , which could have downstream effects on various physiological processes such as mood regulation, stress response, and cardiovascular function.
Result of Action
The molecular and cellular effects of 7,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride’s action are likely related to its inhibition of phenylethanolamine N-methyltransferase and the subsequent modulation of norepinephrine and epinephrine levels . .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
7,8-dichloro-1,2,3,4-tetrahydroquinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N.ClH/c10-7-4-3-6-2-1-5-12-9(6)8(7)11;/h3-4,12H,1-2,5H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPURRLYMZYIGJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=C(C=C2)Cl)Cl)NC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride |
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